molecular formula C18H12FN5O B251836 N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide

Katalognummer B251836
Molekulargewicht: 333.3 g/mol
InChI-Schlüssel: RZAVBKBMPJGJQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide, commonly known as FBPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

FBPA acts as a photosensitizer by absorbing light and transferring the energy to molecular oxygen, leading to the formation of singlet oxygen. Singlet oxygen is a highly reactive species that can cause damage to cells and tissues, making it an effective agent for cancer treatment. In fluorescence imaging, FBPA binds to metal ions and proteins, leading to changes in its fluorescence properties, which can be detected using a fluorescence microscope.
Biochemical and Physiological Effects:
FBPA has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that FBPA can induce cell death in cancer cells, while leaving normal cells unharmed. In vivo studies have shown that FBPA can accumulate in tumors, leading to selective destruction of cancer cells upon light irradiation.

Vorteile Und Einschränkungen Für Laborexperimente

FBPA has several advantages for lab experiments, including its high singlet oxygen quantum yield, low toxicity, and good biocompatibility. However, FBPA has some limitations, including its relatively low solubility in water, which can limit its use in aqueous environments.

Zukünftige Richtungen

There are several future directions for research on FBPA, including the development of new synthesis methods to improve its yield and purity, the investigation of its potential applications in other fields such as antimicrobial agents and sensors, and the optimization of its properties for specific applications. Additionally, the combination of FBPA with other agents such as chemotherapy drugs or nanoparticles may lead to improved therapeutic outcomes.

Synthesemethoden

FBPA can be synthesized using various methods, including the reaction of 4-fluoroaniline with benzotriazole-5-carboxylic acid in the presence of a coupling reagent such as EDC (N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide) and DMAP (4-dimethylaminopyridine). The resulting intermediate is then coupled with 3-pyridinecarboxylic acid to obtain FBPA.

Wissenschaftliche Forschungsanwendungen

FBPA has been studied for its potential applications in various fields, including photodynamic therapy, fluorescence imaging, and organic solar cells. In photodynamic therapy, FBPA has been shown to have a high singlet oxygen quantum yield, making it a promising photosensitizer for cancer treatment. In fluorescence imaging, FBPA has been used as a fluorescent probe for detecting metal ions and proteins. In organic solar cells, FBPA has been incorporated into the active layer of the device, leading to improved efficiency.

Eigenschaften

Molekularformel

C18H12FN5O

Molekulargewicht

333.3 g/mol

IUPAC-Name

N-[2-(4-fluorophenyl)benzotriazol-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C18H12FN5O/c19-13-3-6-15(7-4-13)24-22-16-8-5-14(10-17(16)23-24)21-18(25)12-2-1-9-20-11-12/h1-11H,(H,21,25)

InChI-Schlüssel

RZAVBKBMPJGJQZ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F

Kanonische SMILES

C1=CC(=CN=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.